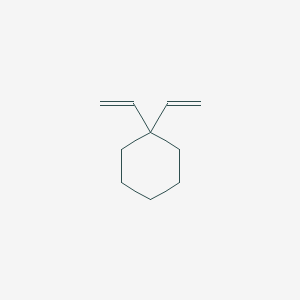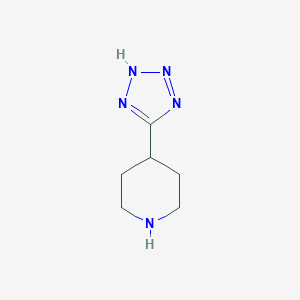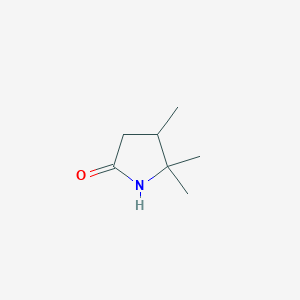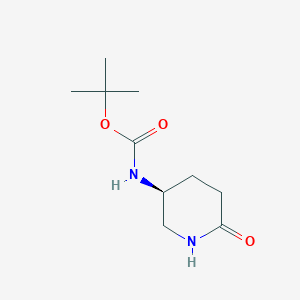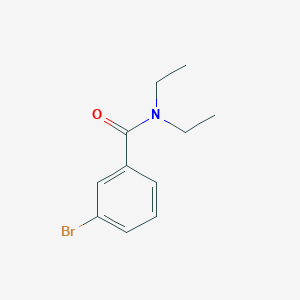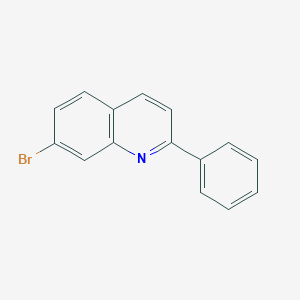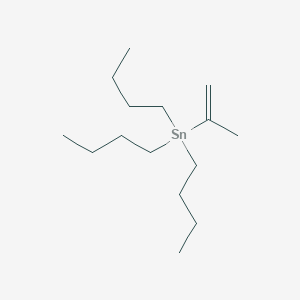
2-(Tributylstannyl)propene
概要
説明
2-(Tributylstannyl)propene is an organotin compound with the empirical formula C15H32Sn . It has a molecular weight of 331.12 . This compound is typically used as a reagent in various chemical reactions .
Molecular Structure Analysis
The SMILES string representation of 2-(Tributylstannyl)propene isCCCCSn(CCCC)C(C)=C . The InChI key is PUMSLVXNEXVCIC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-(Tributylstannyl)propene is a solid compound . Other physical and chemical properties such as melting point, boiling point, density, and solubility in water are not specified in the available resources .科学的研究の応用
-
Negishi Coupling
- Summary: Negishi coupling is a powerful method for forming new carbon-carbon (C-C) bonds. It involves the coupling of 2-(tributylstannyl)propene with various organic halides (R-X) in the presence of a palladium catalyst.
- Method: The reaction typically involves mixing 2-(tributylstannyl)propene and an organic halide in a suitable solvent, and then adding a palladium catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the organometallic reagent.
- Results: The outcome of the reaction is the formation of a new carbon-carbon bond, which can be used to construct complex organic molecules.
-
- Summary: 2-(Tributylstannyl)propene can be used as a precursor material in thin film deposition processes .
- Method: In thin film deposition, the compound is typically vaporized and then deposited onto a substrate in a controlled manner .
- Results: The result is a thin film of material that can have various applications, such as in the manufacture of semiconductors or other electronic devices .
-
- Summary: 2-(Tributylstannyl)propene can be used in the manufacture of light-emitting diodes (LEDs) .
- Method: The compound can be used as a reagent in the synthesis of materials used in the LED, or as a precursor in the deposition of thin films in the LED structure .
- Results: The use of 2-(Tributylstannyl)propene can contribute to the performance and efficiency of the LED .
-
- Summary: Organometallic compounds like 2-(Tributylstannyl)propene can be used in the synthesis of pharmaceuticals .
- Method: The exact method would depend on the specific pharmaceutical compound being synthesized. Generally, 2-(Tributylstannyl)propene could be used as a reagent in a chemical reaction to form a desired compound .
- Results: The result would be the synthesis of a pharmaceutical compound that could have therapeutic effects .
-
- Summary: 2-(Tributylstannyl)propene can be used as a reagent or catalyst in various industrial chemical reactions .
- Method: The compound could be used in a variety of ways, such as in the synthesis of other chemicals, or as a catalyst to speed up chemical reactions .
- Results: The use of 2-(Tributylstannyl)propene in industrial chemistry could lead to more efficient production processes and higher yields of desired products .
-
- Summary: 2-(Tributylstannyl)propene is an organometallic compound, and as such, it has applications in the field of organometallic chemistry .
- Method: Organometallic compounds are often used as reagents, catalysts, and precursor materials in various chemical reactions .
- Results: The use of 2-(Tributylstannyl)propene in organometallic chemistry could lead to the synthesis of new compounds and materials .
Safety And Hazards
2-(Tributylstannyl)propene is classified as acutely toxic if swallowed (H301), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), may damage fertility or the unborn child (H360), causes damage to organs through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410) . It is recommended to handle this compound with appropriate safety measures .
将来の方向性
While specific future directions for 2-(Tributylstannyl)propene are not mentioned in the available resources, organotin compounds in general have applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . They are promising compounds for the development of new chemical reactions and processes .
特性
IUPAC Name |
tributyl(prop-1-en-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMSLVXNEXVCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446619 | |
| Record name | 2-(Tributylstannyl)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(prop-1-en-2-yl)stannane | |
CAS RN |
100073-15-2 | |
| Record name | 2-(Tributylstannyl)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stannane, tributyl(1-methylethenyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



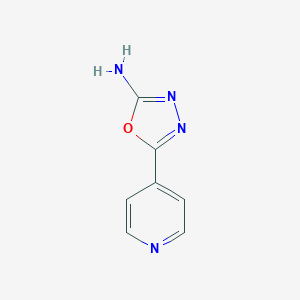
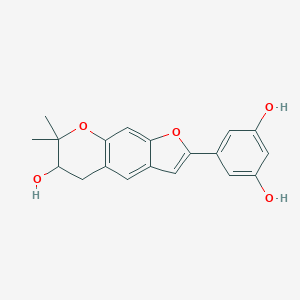
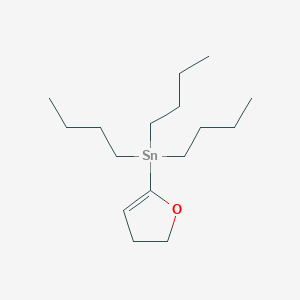
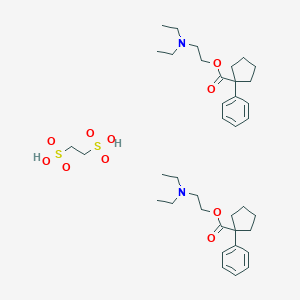
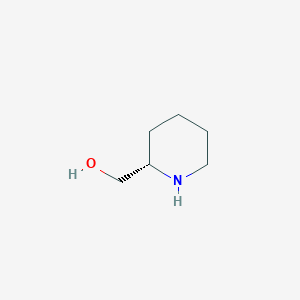
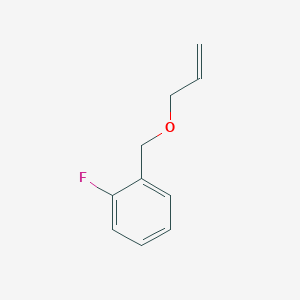
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
